Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-
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Overview
Description
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)- is a complex organic compound with the molecular formula C18H20FN3OS2 and a molecular weight of 377.499 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-D]pyrimidine core, an acetamide group, and a fluorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thieno[2,3-D]pyrimidine Core: This is achieved through a cyclization reaction involving appropriate thiophene and pyrimidine derivatives under controlled conditions.
Introduction of the Ethyl and Dimethyl Groups: These groups are introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Acetamide Group: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)- is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-: Shares a similar thieno[2,3-D]pyrimidine core but differs in the substituents attached to the core.
Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-ethylphenyl)-: Similar structure with variations in the phenyl group substituents.
Uniqueness
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18FN3OS2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FN3OS2/c1-4-14-10(2)25-18-16(14)17(20-11(3)21-18)24-9-15(23)22-13-7-5-12(19)6-8-13/h5-8H,4,9H2,1-3H3,(H,22,23) |
InChI Key |
KYCFBUUXVXJULG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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